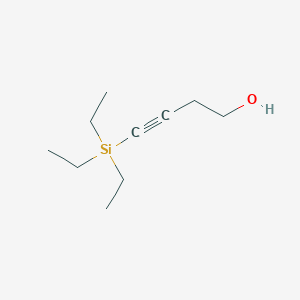

4-(Triethylsilyl)-3-butyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-triethylsilylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20OSi/c1-4-12(5-2,6-3)10-8-7-9-11/h11H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVVVDUELKMQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375299 | |

| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160194-29-6 | |

| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Triethylsilyl)-3-butyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4-(Triethylsilyl)-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(triethylsilyl)-3-butyn-1-ol (CAS No. 160194-29-6), a valuable bifunctional building block in organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic signatures, and a detailed experimental protocol for its synthesis. Safety and handling information is also provided to ensure its proper use in a laboratory setting. Due to the limited availability of specific experimental data for the triethylsilyl derivative, information from the closely related and well-documented 4-(trimethylsilyl)-3-butyn-1-ol is used as a reasonable proxy where noted, particularly for spectroscopic and some physical properties.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It possesses both a hydroxyl functional group and a triethylsilyl-protected terminal alkyne, making it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound and its Trimethylsilyl Analog

| Property | This compound | 4-(Trimethylsilyl)-3-butyn-1-ol (for comparison) |

| CAS Number | 160194-29-6 | 2117-12-6 |

| Molecular Formula | C10H20OSi | C7H14OSi |

| Molecular Weight | 184.35 g/mol | 142.27 g/mol [1] |

| Physical Form | Liquid | Colorless liquid[2] |

| Boiling Point | Data not available | 78-79 °C at 10 mmHg[2] |

| Density | Data not available | 0.854 g/mL at 25 °C |

| Refractive Index | Data not available | n20/D 1.4540 to 1.4560 |

| Purity | ≥97.5% | ≥98% |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triethylsilyl group (a quartet and a triplet), a triplet for the methylene group adjacent to the hydroxyl group, a triplet for the methylene group adjacent to the alkyne, and a broad singlet for the hydroxyl proton.

-

Expected ¹H NMR of 4-(trimethylsilyl)-3-butyn-1-ol (CDCl₃, 300 MHz) δ: 3.67 (m, 2H, CH₂OH), 2.47 (t, 2H, C≡CCH₂), 1.8 (broad s, 1H, OH), 0.03 (s, 9H, Si(CH₃)₃) ppm.[2]

-

-

¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methylene carbons, the two acetylenic carbons, and the carbons of the triethylsilyl group.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3300-3400 cm⁻¹.

-

C-H stretch (alkyl): Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C≡C stretch: A weak to medium absorption band around 2175 cm⁻¹. The intensity of this band is generally weak for internal alkynes.[3][4]

-

C-O stretch: A strong band in the 1050-1150 cm⁻¹ region.

-

Si-C stretch: Characteristic bands for the triethylsilyl group.

Experimental Protocols

3.1. Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for its trimethylsilyl analog.[2][5]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

3-Butyn-1-ol

-

Ethylmagnesium bromide (2.0 M solution in THF)

-

Chlorotriethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.

-

The stirred solution is cooled to 0 °C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in THF is added dropwise over 1 hour via the addition funnel.

-

The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature for 1 hour, and finally recooled to 0 °C.

-

Freshly distilled chlorotriethylsilane is added slowly to the rapidly stirred mixture over 30 minutes.

-

The reaction mixture is stirred for an additional hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction is carefully quenched by pouring the entire mixture into a flask containing ice-cold 3 M hydrochloric acid with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Reactivity and Applications

This compound is a versatile synthetic intermediate. The triethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to liberate the terminal alkyne for further functionalization. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and conversion to a leaving group for substitution reactions.

Logical Relationship of Functional Group Transformations:

Caption: Potential reaction pathways for this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic precursor with two distinct functional handles for elaboration. While specific physical and spectroscopic data are not widely published, its properties can be reliably estimated from its trimethylsilyl analog. The synthetic protocol provided is robust and adaptable. As with all chemicals, appropriate safety precautions must be observed during its handling and use. This guide serves as a foundational resource for researchers intending to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-(Triethylsilyl)-3-butyn-1-ol

CAS Number: 160194-29-6

This technical guide provides a comprehensive overview of 4-(Triethylsilyl)-3-butyn-1-ol, a versatile bifunctional molecule utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. The triethylsilyl group serves as a protecting group for the terminal alkyne, preventing its reaction under certain conditions while allowing for transformations at the hydroxyl group. This strategic protection is crucial in multi-step organic syntheses. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 160194-29-6 | [1] |

| Molecular Formula | C10H20OSi | [1] |

| Molecular Weight | 184.35 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | Not specified | |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is analogous to the well-documented synthesis of its trimethylsilyl counterpart. The following protocol is adapted from a reliable procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol and is expected to yield the desired product with high efficiency.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Butyn-1-ol

-

Ethylmagnesium bromide solution in THF

-

Triethylsilyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.

-

The solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution over one hour.

-

The resulting mixture is stirred at 0°C for one hour, allowed to warm to room temperature for one hour, and then recooled to 0°C.

-

Freshly distilled triethylsilyl chloride is slowly added to the mixture with vigorous stirring over 30 minutes.

-

The reaction mixture is stirred for an additional hour at 0°C and then allowed to warm to room temperature over 1-2 hours.

-

The entire reaction mixture is carefully poured into a flask containing ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted three times with ether.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

The dual functionality of this compound makes it a valuable building block in organic synthesis. The hydroxyl group can be modified or used as a handle for attachment to other molecules, while the protected alkyne can be deprotected and subsequently used in a variety of coupling reactions.

Role as a Versatile Building Block

The primary application of this compound lies in its use as a precursor to more complex molecules. The triethylsilyl protecting group is robust enough to withstand a range of reaction conditions, yet it can be selectively removed when needed. This allows for the sequential modification of the molecule at the hydroxyl and alkyne functionalities.

Potential in Bioorthogonal Chemistry

Terminal alkynes are key functional groups in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[4] The deprotected form of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[5][6]

The ability to introduce an alcohol functionality via this building block could be advantageous for improving the solubility and pharmacokinetic properties of drug candidates or for attaching probes for biological imaging.

Conceptual Signaling Pathway Application:

While direct involvement of this compound in a specific signaling pathway has not been documented, its utility in medicinal chemistry can be conceptualized. For instance, it could be used to synthesize a kinase inhibitor. The core of the inhibitor could be assembled using the alkyne functionality, while the hydroxyl group could be modified to enhance binding affinity or cell permeability.

Caption: Conceptual use in kinase inhibitor synthesis.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic chemistry and drug discovery. Its bifunctional nature, coupled with the strategic use of the triethylsilyl protecting group, allows for the controlled and sequential introduction of functionality into complex molecules. While its direct application in drug development is not yet widely reported, its utility as a building block in the synthesis of bioactive compounds is evident. Further research into the applications of this versatile molecule is likely to uncover new and innovative uses in the fields of medicinal chemistry and chemical biology.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-(Triethylsilyl)but-3-yn-1-ol | 160194-29-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Triethylsilyl)-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of 4-(Triethylsilyl)-3-butyn-1-ol, a valuable intermediate in organic synthesis. The information is tailored for professionals in research, science, and drug development who may utilize this compound in the creation of complex molecules.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for accurate experimental planning and execution.

| Property | Value | Source |

| Molecular Weight | 184.35 g/mol | [1][2] |

| Molecular Formula | C10H20OSi | [1] |

| CAS Number | 160194-29-6 | [2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general procedure can be inferred from the well-documented synthesis of its close analog, 4-(trimethylsilyl)-3-butyn-1-ol. The following protocol is a representative example of how silylated butynols are prepared and can be adapted for the triethylsilyl derivative.

Representative Experimental Protocol: Silylation of 3-Butyn-1-ol

This protocol details the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol and serves as a template for the synthesis of the triethylsilyl analog by substituting chlorotrimethylsilane with chlorotriethylsilane.

Materials:

-

3-Butyn-1-ol

-

Anhydrous Tetrahydrofuran (THF)

-

Ethylmagnesium bromide in THF

-

Chlorotrimethylsilane (or Chlorotriethylsilane)

-

3 M Hydrochloric acid

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

3-Butyn-1-ol and anhydrous tetrahydrofuran are added to the flask.

-

The solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in tetrahydrofuran is added dropwise over 1 hour.

-

The resulting mixture is stirred at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0°C.

-

Freshly distilled chlorotrimethylsilane (or chlorotriethylsilane) is added slowly over 30 minutes with rapid stirring.

-

The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction mixture is slowly poured into a flask containing ice-cold 3 M hydrochloric acid with vigorous stirring. This mixture is stirred for an additional 2 hours at 25°C.

-

The organic phase is separated, and the aqueous phase is extracted with ether.

-

The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to yield the final product.

Experimental Workflow

The synthesis of silylated butynols follows a logical progression of steps from starting materials to the final purified product. This workflow is visualized in the diagram below.

Caption: A generalized workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

No information regarding the involvement of this compound in specific signaling pathways or complex logical relationships within experimental designs was identified in the conducted search. This compound is primarily utilized as a chemical intermediate in organic synthesis, and its biological activities or roles in cellular signaling have not been documented in the reviewed literature. Therefore, no diagrams for signaling pathways can be provided at this time.

References

An In-depth Technical Guide to the Structure of 4-(Triethylsilyl)-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-(Triethylsilyl)-3-butyn-1-ol, a valuable intermediate in organic synthesis. This document details its key structural features through spectroscopic analysis and provides an adaptable experimental protocol for its preparation.

Chemical Structure and Properties

This compound is an unsaturated alcohol containing a terminal alkyne protected by a bulky triethylsilyl group. This structure makes it a versatile building block, allowing for the introduction of a four-carbon chain with a masked reactive alkyne functionality.

Structure:

The chemical structure of this compound is characterized by a butan-1-ol backbone with a carbon-carbon triple bond between the C3 and C4 positions. The terminal carbon of the alkyne is bonded to a silicon atom, which is, in turn, bonded to three ethyl groups.

Molecular Formula: C₁₀H₂₀OSi

CAS Number: 160194-29-6

Logical Structure of this compound

Caption: Diagram illustrating the core butyn-1-ol backbone and the attached triethylsilyl protecting group.

Physicochemical and Spectroscopic Data

| Property | Value | Source/Comment |

| Molecular Weight | 184.35 g/mol | Calculated |

| Molecular Formula | C₁₀H₂₀OSi | Confirmed |

| CAS Number | 160194-29-6 | Confirmed |

| Boiling Point | Not available | Expected to be higher than the TMS analog (78-79 °C at 10 mmHg) |

| Density | Not available | - |

| Refractive Index | Not available | - |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on the known spectra of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.7 | Triplet | 2H | -CH₂OH |

| ~ 2.5 | Triplet | 2H | -C≡C-CH₂- |

| ~ 1.5 | Singlet (broad) | 1H | -OH |

| ~ 0.9-1.0 | Triplet | 9H | -Si-CH₂-CH₃ |

| ~ 0.5-0.6 | Quartet | 6H | -Si-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment |

| ~ 109 | -Si-C≡C- |

| ~ 83 | -Si-C≡C- |

| ~ 61 | -CH₂OH |

| ~ 24 | -C≡C-CH₂- |

| ~ 7 | -Si-CH₂-CH₃ |

| ~ 4 | -Si-CH₂-CH₃ |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3350 (broad) | O-H stretch (alcohol) |

| ~ 2960, 2875 | C-H stretch (alkyl) |

| ~ 2175 | C≡C stretch (alkyne) |

| ~ 1460, 1380 | C-H bend (alkyl) |

| ~ 1240, 780 | Si-C vibrations |

| ~ 1050 | C-O stretch (alcohol) |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of an ethyl group (M-29), loss of the entire triethylsilyl group, and cleavage of the butynol chain.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the analogous trimethylsilyl compound published in Organic Syntheses.[1] This method involves the deprotonation of 3-butyn-1-ol using a Grignard reagent, followed by quenching with triethylsilyl chloride.

Synthetic Workflow

References

Spectral Data and Synthetic Protocol for Silylated Butynols: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and synthetic methodologies for silylated 3-butyn-1-ol derivatives. While the primary focus of this document is 4-(triethylsilyl)-3-butyn-1-ol, a comprehensive search of publicly available scientific databases and literature did not yield its complete spectral data. However, extensive information is available for the closely related analogue, 4-(trimethylsilyl)-3-butyn-1-ol. The spectral characteristics of these two compounds are expected to be highly similar, with predictable variations in the nuclear magnetic resonance (NMR) spectra due to the different alkyl groups on the silicon atom.

This guide presents the detailed spectral data for 4-(trimethylsilyl)-3-butyn-1-ol as a proficient proxy. Additionally, a well-established experimental protocol for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol is provided, which can be readily adapted for the preparation of its triethylsilyl counterpart.

Spectral Data of 4-(trimethylsilyl)-3-butyn-1-ol

The following tables summarize the key spectral data for 4-(trimethylsilyl)-3-butyn-1-ol.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | m | 2H | -CH₂OH |

| 2.47 | t | 2H | ≡C-CH₂- |

| 1.8 | broad s | 1H | -OH |

| 0.03 | s | 9H | -Si(CH₃)₃ |

Solvent: CDCl₃, Frequency: 300 MHz

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Description |

| 3350 (very broad) | O-H stretch |

| 2178 | C≡C stretch |

| 1250 | Si-C stretch |

| 1031 | C-O stretch |

| 894, 842, 760 | Si-C vibrations |

Sample: neat[1]

Experimental Protocol: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol

This section details the experimental procedure for the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol. This protocol can be adapted for the synthesis of this compound by substituting chlorotrimethylsilane with chlorotriethylsilane.

Materials and Equipment

-

3-Butyn-1-ol

-

Anhydrous tetrahydrofuran (THF)

-

Ethylmagnesium bromide (2.0 M solution in THF)

-

Chlorotrimethylsilane

-

Hydrochloric acid (3 M)

-

Ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Flame-dried, three-necked, 2-L round-bottomed flask

-

Pressure-equalizing addition funnel

-

Mechanical stirrer

-

Nitrogen inlet

-

Rotary evaporator

-

Short-path distillation apparatus

Procedure

-

A flame-dried, three-necked, 2-L round-bottomed flask equipped with a 1-L pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous tetrahydrofuran.

-

The stirred solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in tetrahydrofuran (493 mL of a 2.0 M solution, 0.986 mol) is added over 1 hour.

-

The resulting mixture is stirred vigorously at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour, and subsequently recooled to 0°C.

-

Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is slowly added over 30 minutes with rapid stirring.

-

The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1–2 hours.

-

The entire reaction mixture is slowly poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred for an additional 2 hours at 25°C.

-

The organic phase is separated, and the aqueous phase is extracted three times with 200-mL portions of ether.

-

The combined organic phases are washed with two 200-mL portions of water, four 200-mL portions of saturated sodium bicarbonate solution, and two 200-mL portions of saturated sodium chloride.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by short-path distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(trimethylsilyl)-3-butyn-1-ol.

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the chemical structure and the expected spectral data.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(Triethylsilyl)-3-butyn-1-ol

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the expected spectral data, a standardized experimental protocol for spectrum acquisition, and a visualization of the molecular structure with key proton environments.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted based on the analysis of its structural analogue, 4-(trimethylsilyl)-3-butyn-1-ol, and established principles of NMR spectroscopy. The expected chemical shifts (δ) in parts per million (ppm), integration values, multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below. These predictions are for a spectrum recorded in deuterochloroform (CDCl3).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH2OH | ~3.7 | Triplet | 2H | ~6.0 |

| -CH2-C≡ | ~2.5 | Triplet | 2H | ~6.0 |

| -OH | Variable | Singlet (broad) | 1H | N/A |

| Si-CH2-CH3 | ~0.6 | Quartet | 6H | ~7.9 |

| Si-CH2-CH3 | ~1.0 | Triplet | 9H | ~7.9 |

Experimental Protocol

The following protocol outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

- Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol, Varian).

- Probe: A standard 5 mm broadband or proton-specific probe.

- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

- Acquisition Parameters:

- Spectral Width: 10-12 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16, depending on the sample concentration.

- Receiver Gain: Optimize to avoid signal clipping.

3. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).

- Phase the resulting spectrum manually or automatically.

- Perform baseline correction.

- Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CHCl3 peak to 7.26 ppm.

- Integrate all signals.

- Analyze and report the chemical shifts, multiplicities, coupling constants, and integration values.

Structural Visualization and Proton Environments

The following diagram illustrates the molecular structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.

In-depth Technical Guide: 13C NMR of 4-(Triethylsilyl)-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally similar compounds. It also includes a comprehensive experimental protocol for acquiring 13C NMR data and logical diagrams to illustrate the molecular structure and analytical workflow.

Predicted 13C NMR Data

The 13C NMR chemical shifts for this compound have been predicted based on established substituent effects and analysis of analogous compounds, primarily 3-butyn-1-ol and triethylsilylacetylene. The silyl group is expected to have a notable effect on the chemical shifts of the acetylenic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale for Prediction |

| C1 (-CH₂OH) | ~61.0 | Based on the chemical shift of C1 in 3-butyn-1-ol (61.1 ppm)[1]. The silyl group at C4 is not expected to significantly influence this position. |

| C2 (-C≡C-CH₂-) | ~23.0 | Based on the chemical shift of C2 in 3-butyn-1-ol (22.8 ppm)[1]. The silyl group's influence is minor at this distance. |

| C3 (-Si-C≡C-) | ~88.0 | The triethylsilyl group will cause a downfield shift compared to the unsubstituted C3 in 3-butyn-1-ol (80.5 ppm)[1]. This prediction is based on the typical effect of a silyl group on an adjacent sp-hybridized carbon. |

| C4 (-Si-C≡C-) | ~108.0 | The silicon-attached acetylenic carbon is expected to be significantly deshielded. |

| C5 (Si-CH₂-CH₃) | ~8.0 | Based on the typical chemical shift for the methylene carbon in a triethylsilyl group attached to an alkyne. |

| C6 (Si-CH₂-CH₃) | ~7.0 | Based on the typical chemical shift for the methyl carbon in a triethylsilyl group. |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis can also influence chemical shifts.

Experimental Protocol: 13C NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the sample's solubility and the desired chemical shift reference.

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Spectrometer Setup

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used to obtain a proton-decoupled 13C spectrum. This simplifies the spectrum by removing C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of 13C chemical shifts for this molecule.

-

Acquisition Time: An acquisition time of 1-2 seconds is a reasonable starting point.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, although quantitative analysis is not the primary goal of a standard 13C spectrum.

-

Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for its 13C NMR analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectrum of 4-(Triethylsilyl)-3-butyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 4-(Triethylsilyl)-3-butyn-1-ol. Due to the absence of a publicly available experimental spectrum, this document outlines the predicted characteristic absorption bands based on the compound's functional groups. Furthermore, it includes a standardized experimental protocol for acquiring the IR spectrum of a liquid sample such as this, and a logical workflow diagram for the analytical process. The CAS number for this compound is 160194-29-6, and its molecular formula is C10H20OSi[1][2][3].

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its alcohol, internal alkyne, and triethylsilyl functional groups. The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H stretch, hydrogen-bonded | Alcohol |

| 2960 - 2850 | Strong | C-H stretch (sp³) | Alkyl (ethyl and butyl chains) |

| 2260 - 2100 | Weak to Medium | C≡C stretch (internal alkyne) | Alkyne |

| 1465 - 1450 | Medium | C-H bend (CH₂ scissors) | Alkyl |

| 1385 - 1370 | Medium | C-H bend (CH₃ umbrella) | Alkyl (ethyl) |

| 1260 - 1050 | Strong | C-O stretch | Primary Alcohol |

| ~1240 & ~740 | Medium to Strong | Si-CH₂-R vibrations | Triethylsilyl |

Analysis of Key Functional Group Absorptions:

-

Alcohol (O-H and C-O): The most prominent feature in the spectrum is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol[4][5]. The broadness is a result of intermolecular hydrogen bonding. Additionally, a strong C-O stretching vibration should be visible in the 1260-1050 cm⁻¹ range[4][5].

-

Alkyne (C≡C): As this compound contains an internal carbon-carbon triple bond, a weak to medium intensity absorption is predicted in the 2260-2100 cm⁻¹ range[6]. The intensity of this peak is generally weaker for internal alkynes compared to terminal ones due to the symmetry of the bond, which results in a smaller change in dipole moment during vibration. Unlike terminal alkynes, there will be no sharp ≡C-H stretch around 3300 cm⁻¹[6].

-

Triethylsilyl Group (Si-C and C-H): The ethyl groups attached to the silicon atom will exhibit characteristic sp³ C-H stretching vibrations between 2960 and 2850 cm⁻¹. The Si-C bond vibrations are more complex and typically appear in the fingerprint region of the spectrum.

Experimental Protocols

The following protocol describes a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and straightforward method for liquid analysis[5][7].

Objective: To acquire a high-quality infrared spectrum of this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, Nicolet, PerkinElmer)[5]

-

ATR accessory with a diamond or zinc selenide crystal

Materials:

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered[7].

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Perform any necessary baseline corrections or other processing functions as required.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened lint-free wipe to remove all traces of the sample[7].

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-(Triethylsilyl)but-3-yn-1-ol , 95%GC , 160194-29-6 - CookeChem [cookechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. allsubjectjournal.com [allsubjectjournal.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. webassign.net [webassign.net]

Navigating the Synthesis and Handling of 4-(Triethylsilyl)-3-butyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 4-(triethylsilyl)-3-butyn-1-ol (CAS No. 160194-29-6). As a specialized reagent in organic synthesis, particularly in the development of pharmaceutical intermediates, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental success.

Compound Identification and Properties

This compound is a member of the silylacetylene family, which are valuable building blocks in cross-coupling reactions and the synthesis of complex organic molecules. Its physical and chemical properties are summarized below. For comparative purposes, data for the more extensively documented 4-(trimethylsilyl)-3-butyn-1-ol is also included.

| Property | This compound | 4-(Trimethylsilyl)-3-butyn-1-ol |

| CAS Number | 160194-29-6[1][2][3] | 2117-12-6[4][5] |

| Molecular Formula | C₁₀H₂₀OSi[2] | C₇H₁₄OSi[4][5] |

| Molecular Weight | 184.35 g/mol | 142.27 g/mol [4][5] |

| Appearance | Not specified (likely a liquid) | Colorless to light yellow clear liquid[5] |

| Boiling Point | Data not available | 97-98 °C at 24 mmHg, 78-79 °C at 10 mmHg[6] |

| Density | Data not available | 0.854 g/mL at 25 °C |

| Flash Point | Data not available | 60 °C (closed cup) |

| Purity | ≥97.5% (GC-FID)[1] | ≥98%[5] |

| Storage Temperature | 2-8°C (recommended for analog)[5] | 2-8°C, under inert atmosphere[5] |

Hazard Identification and Safety Precautions

Based on the GHS classifications for 4-(trimethylsilyl)-3-butyn-1-ol, this compound should be treated as a hazardous substance.

GHS Hazard Classification (based on analog):

-

Flammable Liquids: Category 3[4]

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Eye Irritation: Category 2[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4]

Pictograms:

Signal Word: Warning

Hazard Statements (H-Statements):

-

H226: Flammable liquid and vapor.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement |

| Prevention | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5] |

| P233: Keep container tightly closed.[5] | |

| P240: Ground and bond container and receiving equipment.[5] | |

| P241: Use explosion-proof electrical/ventilating/lighting equipment. | |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | |

| P264: Wash skin thoroughly after handling.[5] | |

| P271: Use only outdoors or in a well-ventilated area.[5] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[5] |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |

| P312: Call a POISON CENTER or doctor if you feel unwell.[5] | |

| P332+P313: If skin irritation occurs: Get medical advice/attention.[5] | |

| P337+P313: If eye irritation persists: Get medical advice/attention.[5] | |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool.[5] |

| P405: Store locked up.[5] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[5] |

Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and to prevent hazardous situations.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or butyl rubber gloves and a flame-retardant lab coat. Ensure gloves are inspected prior to use.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or in poorly ventilated areas.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood.

-

Use of explosion-proof equipment is recommended.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage Conditions:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture exposure.

-

Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.

-

Recommended storage temperature is between 2-8°C.[5]

-

Store away from strong oxidizing agents.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 4-(trialkylsilyl)-3-butyn-1-ol, based on the synthesis of the trimethylsilyl analog.[6][7] This should be adapted and optimized for the specific triethylsilyl derivative by qualified personnel.

Synthesis of this compound (Generalized):

Objective: To synthesize this compound from 3-butyn-1-ol and chlorotriethylsilane.

Materials:

-

3-Butyn-1-ol

-

Ethylmagnesium bromide in THF

-

Chlorotriethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (3 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

A flame-dried, multi-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet is charged with freshly distilled 3-butyn-1-ol and anhydrous THF.

-

The solution is cooled to 0°C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in THF is added dropwise via the addition funnel over 1 hour.

-

The resulting mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature for 1 hour before being recooled to 0°C.

-

Freshly distilled chlorotriethylsilane is added slowly to the stirred mixture.

-

The reaction is stirred for 1 hour at 0°C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction is quenched by slowly pouring the mixture into ice-cold 3 M hydrochloric acid with vigorous stirring.

-

The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Workflow for the Synthesis of 4-(Trialkylsilyl)-3-butyn-1-ol

Caption: A generalized workflow for the synthesis of 4-(trialkylsilyl)-3-butyn-1-ols.

Emergency Procedures

Spill Response: In the event of a spill, follow the established laboratory emergency procedures.

Logical Flow for Chemical Spill Response

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

This guide is intended to provide essential information for the safe handling and use of this compound. It is the responsibility of the user to conduct a thorough risk assessment before commencing any experimental work. Always adhere to your institution's safety policies and procedures.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Trimethylsilyl-3-butyn-1-ol | 2117-12-6 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

The Triethylsilyl Group: A Linchpin in Modern Alkyne Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. Among the various functionalities, the terminal alkyne stands out for its versatility in forming carbon-carbon bonds through reactions such as Sonogashira, Glaser, and Hay couplings, as well as its utility in "click" chemistry. However, the acidic nature of the terminal proton necessitates a protecting group to prevent unwanted side reactions in the presence of bases or organometallic reagents. The triethylsilyl (TES) group has emerged as a robust and reliable choice for this purpose, offering a unique balance of stability and facile cleavage that positions it advantageously among other common silyl protecting groups.

This technical guide provides a comprehensive overview of the role of the triethylsilyl group in alkyne protection, detailing its application, stability, and the experimental protocols for its installation and removal.

Core Principles of Triethylsilyl Alkyne Protection

The primary function of the TES group is to replace the acidic proton of a terminal alkyne with a sterically bulky and electronically stable silyl group. This transformation is typically achieved by treating the alkyne with triethylsilyl chloride (TES-Cl) in the presence of a suitable base. The resulting TES-protected alkyne is significantly less acidic and can withstand a wide range of reaction conditions that would otherwise deprotonate the terminal alkyne.

The choice of a silyl protecting group is a critical decision in synthesis design, governed by the required stability throughout a synthetic sequence and the conditions available for its eventual removal. Silyl groups offer a tunable level of stability based on the steric bulk of the alkyl substituents on the silicon atom. The general order of stability is:

Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)

The TES group occupies a "sweet spot" in this stability spectrum. It is significantly more stable than the highly labile TMS group, yet more readily cleaved than the bulkier TBS and TIPS groups. This intermediate stability allows for its selective removal in the presence of more robust silyl ethers, a crucial feature in complex molecule synthesis.

Quantitative Comparison of Silyl Protecting Groups

To facilitate the selection of the appropriate silyl protecting group, the following table summarizes the relative stability and typical yields for the protection and deprotection of phenylacetylene with common silyl chlorides.

| Silyl Group | Protecting Agent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Relative Stability |

| TMS | TMS-Cl | >95 | K₂CO₃, MeOH | >90 | 1 (Least Stable) |

| TES | TES-Cl | >95 | TBAF, THF or K₂CO₃, MeOH | >90 | ~64x TMS |

| TBS | TBS-Cl | >90 | TBAF, THF | >90 | ~20,000x TMS |

| TIPS | TIPS-Cl | >90 | TBAF, THF (harsher conditions) | >85 | ~700,000x TMS |

Note: Relative stability data is generalized and can vary depending on the specific substrate and reaction conditions. Yields are typical and can be optimized.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application of protecting group strategies. The following sections provide step-by-step protocols for the protection of a terminal alkyne with TES-Cl and its subsequent deprotection.

Protection of Phenylacetylene with Triethylsilyl Chloride

This protocol describes the silylation of phenylacetylene to form triethyl(phenylethynyl)silane.

Reagents and Materials:

-

Phenylacetylene

-

Triethylsilyl chloride (TES-Cl)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetylene (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add triethylsilyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford triethyl(phenylethynyl)silane as a colorless oil.

Deprotection of Triethyl(phenylethynyl)silane

Two common and effective methods for the removal of the TES group are provided below.

Method A: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This method is highly effective and generally proceeds under mild conditions.[1][2]

Reagents and Materials:

-

Triethyl(phenylethynyl)silane

-

Tetrabutylammonium fluoride (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve triethyl(phenylethynyl)silane (1.0 eq) in anhydrous THF in a round-bottom flask.[2]

-

Add the 1 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution at room temperature.[2]

-

Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.[2]

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary to yield phenylacetylene.

Method B: Deprotection using Potassium Carbonate in Methanol

This method is a milder, fluoride-free alternative, which can be advantageous for substrates sensitive to fluoride ions.[3]

Reagents and Materials:

-

Triethyl(phenylethynyl)silane

-

Potassium carbonate (anhydrous)

-

Methanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of triethyl(phenylethynyl)silane (1.0 eq) in methanol, add potassium carbonate (0.2-0.5 eq).[3]

-

Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.[3]

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain phenylacetylene. Purification by column chromatography may be performed if required.

Stability of the Triethylsilyl Group in Common Synthetic Transformations

A key advantage of the TES group is its stability under a variety of reaction conditions, allowing for functional group manipulations elsewhere in the molecule.

-

Grignard Reactions: TES-protected alkynes are generally stable to Grignard reagents, unlike the more labile TMS group which can be cleaved. This allows for the use of Grignard reagents to react with other functional groups, such as aldehydes or ketones, in the presence of a TES-protected alkyne.[4]

-

Wittig Reaction: The TES group is typically stable to the basic conditions employed in the Wittig reaction, especially when using non-stabilized ylides with bases like n-butyllithium or sodium amide.[1][5][6][7] However, prolonged reaction times or harsher basic conditions with stabilized ylides may lead to some deprotection.

-

Oxidation: TES-protected alkynes are robust towards many common oxidizing agents. For instance, they are stable under conditions for Swern and Dess-Martin periodinane oxidations. However, strong oxidizing agents that can attack the triple bond may also affect the silyl group.

-

Reduction: The stability of the TES group during reduction reactions depends on the chosen reagents. It is stable to catalytic hydrogenation using Lindlar's catalyst for the reduction of other alkynes to cis-alkenes.[8] It is also generally stable to hydride reducing agents like sodium borohydride and lithium aluminum hydride under standard conditions.

Logical and Experimental Workflows

The utility of the TES group is best illustrated through its application in multi-step synthetic sequences. Below are diagrams generated using Graphviz to visualize the logical flow of protection-reaction-deprotection strategies.

General Workflow for Alkyne Functionalization

Caption: General workflow for the use of TES as a protecting group.

Signaling Pathway of Silylation and Desilylation

Caption: Mechanism of TES protection and fluoride-mediated deprotection.

Conclusion

The triethylsilyl group serves as an invaluable tool in the synthetic chemist's arsenal for the protection of terminal alkynes. Its moderate stability, coupled with the availability of mild and selective deprotection protocols, allows for the strategic orchestration of complex synthetic routes. The ability to withstand a range of common reaction conditions while being readily cleavable when required makes the TES group a preferred choice for researchers in drug development and materials science, enabling the efficient and controlled synthesis of novel molecular architectures.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]

Stability of 4-(Triethylsilyl)-3-butyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Triethylsilyl)-3-butyn-1-ol is a bifunctional molecule that incorporates a primary alcohol and a triethylsilyl (TES)-protected terminal alkyne. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science. The triethylsilyl group serves as a moderately stable protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl functionality. Understanding the stability of this compound under various conditions is critical for its effective use in multi-step syntheses, ensuring high yields and predictable outcomes. This technical guide provides an in-depth analysis of the stability of this compound, drawing on data from analogous compounds and general principles of silyl ether and silyl alkyne chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀OSi |

| Molecular Weight | 184.35 g/mol |

| Appearance | Liquid |

| Storage Temperature | 2-8°C |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocol (Adapted)

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

-

Initial Reaction: The flask is charged with freshly distilled 3-butyn-1-ol and anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C.

-

Deprotonation: A solution of ethylmagnesium bromide in THF is added dropwise to the stirred solution at 0°C. The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature for another hour.

-

Silylation: The reaction mixture is recooled to 0°C, and freshly distilled triethylsilyl chloride is added slowly. The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature over 1-2 hours.

-

Workup: The reaction is quenched by pouring it into an ice-cold acidic solution (e.g., 3 M HCl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation under reduced pressure.

Stability Profile

The stability of this compound is primarily determined by the reactivity of the triethylsilyl (TES) ether linkage to the alkyne. The stability of silyl ethers is influenced by steric hindrance around the silicon atom and the electronic nature of the substituents.[3]

Comparative Stability of Silyl Ethers

The TES group offers a moderate level of stability, positioning it between the more labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups.[4][5] This intermediate stability is a key advantage in multi-step syntheses where selective deprotection is required.

Table 1: Relative Rates of Cleavage of Silyl Ethers in Acidic and Basic Media (Relative to TMS = 1) [6]

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Stability in Acidic Conditions

Triethylsilyl ethers are significantly more stable to acidic conditions than trimethylsilyl ethers.[5] However, they can be cleaved by stronger acids or under prolonged exposure to milder acidic conditions.[3] Microwave heating in the presence of acetic acid has been shown to rapidly deprotect TES ethers.[7]

Stability in Basic Conditions

The Si-C bond in silyl alkynes is susceptible to cleavage under basic conditions.[8] The rate of cleavage is generally slower than for TMS-protected alkynes. Mild basic conditions, such as potassium carbonate in methanol, are often used for the deprotection of TMS alkynes and may also cleave TES-protected alkynes, albeit more slowly.[9]

Stability towards Fluoride Ions

Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for the cleavage of silyl ethers, including TES ethers.[4] The high affinity of fluorine for silicon drives this reaction.

Thermal Stability

Silyl-protected alkynes generally exhibit good thermal stability. In fact, silyl groups can impart greater thermal stability to some acetylenic systems compared to their unprotected counterparts.[10] While specific data for this compound is unavailable, it is expected to be reasonably stable to moderate heating in the absence of reactive reagents.

Decomposition Pathways

The primary decomposition pathways for this compound involve the cleavage of the triethylsilyl group from the alkyne.

Caption: General pathways for the desilylation of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Handling: As with most organosilicon compounds, it is sensitive to moisture. Therefore, it should be handled using standard anhydrous techniques. It is also a flammable liquid and should be kept away from ignition sources.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a series of experiments can be designed.

General Workflow for Stability Testing

Caption: A typical experimental workflow for evaluating the stability of the target compound.

Protocol for Acid-Catalyzed Deprotection

-

Dissolve this compound in a suitable solvent (e.g., methanol or THF).

-

Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to isolate the deprotected 3-butyn-1-ol.

Protocol for Fluoride-Mediated Deprotection

-

Dissolve this compound in anhydrous THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M).

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Conclusion

This compound is a versatile synthetic intermediate with a moderate stability profile that is advantageous for selective chemical transformations. Its triethylsilyl protecting group offers greater stability towards acidic conditions compared to the trimethylsilyl analogue, yet it can be readily cleaved under specific acidic, basic, or fluoride-mediated conditions. A thorough understanding of these stability characteristics is essential for its successful application in the synthesis of complex molecules in drug discovery and development. By carefully controlling reaction conditions, researchers can effectively utilize the unique reactivity of this compound while preserving the integrity of the silyl-protected alkyne.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Triethylsilyl)-3-butyn-1-ol

Abstract

This document provides a detailed protocol for the synthesis of 4-(triethylsilyl)-3-butyn-1-ol from 3-butyn-1-ol. This synthesis involves the protection of the terminal alkyne of 3-butyn-1-ol using a triethylsilyl group. This procedure is crucial in multistep organic syntheses where the acidic proton of the terminal alkyne needs to be protected to prevent unwanted side reactions with nucleophilic or basic reagents. The protocol described herein is adapted from established methods for the silylation of terminal alkynes and is suitable for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

Terminal alkynes are versatile functional groups in organic synthesis. However, the acidic nature of the acetylenic proton can interfere with many common synthetic transformations, such as Grignard reactions, organolithium additions, and various base-catalyzed reactions. To circumvent this, the terminal alkyne is often protected with a sterically bulky group that can be easily removed under mild conditions.

Trialkylsilyl groups, such as the triethylsilyl (TES) group, are excellent protecting groups for terminal alkynes due to their ease of introduction, stability under a wide range of reaction conditions, and straightforward deprotection, typically using fluoride ion sources. The synthesis of this compound from 3-butyn-1-ol is a common procedure that yields a valuable bifunctional building block, possessing both a protected alkyne and a primary alcohol, ready for further synthetic manipulations.

This application note provides a detailed experimental protocol for this transformation, including reagent and solvent tables, a step-by-step procedure, and characterization data.

Reaction Scheme

The overall reaction involves the deprotonation of both the hydroxyl group and the terminal alkyne of 3-butyn-1-ol using a Grignard reagent, followed by the selective silylation of the acetylide with chlorotriethylsilane.

Reaction:

3-butyn-1-ol + 2 EtMgBr + Et₃SiCl → this compound

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier |

| 3-Butyn-1-ol | C₄H₆O | 70.09 | 50.0 | 1.0 | 3.50 g | Sigma-Aldrich |

| Ethylmagnesium bromide (3.0 M in diethyl ether) | C₂H₅BrMg | 133.27 | 110 | 2.2 | 36.7 mL | Sigma-Aldrich |

| Chlorotriethylsilane | C₆H₁₅ClSi | 150.72 | 55.0 | 1.1 | 8.29 g (9.75 mL) | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 100 mL | Sigma-Aldrich |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | - | As needed | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | - | - | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | As needed | - |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | - |

Table 2: Expected Yield and Physical Properties

| Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Boiling Point |

| This compound | C₁₀H₂₀OSi | 184.35 | ~70% (based on TMS analog) | Colorless liquid | Not specified |

Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All glassware must be flame-dried or oven-dried before use. Anhydrous solvents and reagents are critical for the success of the reaction. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Ethylmagnesium bromide is highly reactive with water and air. Chlorotriethylsilane is corrosive and moisture-sensitive.

Procedure:

-

Reaction Setup:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-butyn-1-ol (3.50 g, 50.0 mmol).

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

-

Formation of the Magnesium Alkoxide and Acetylide:

-

Slowly add ethylmagnesium bromide (36.7 mL of a 3.0 M solution in diethyl ether, 110 mmol) to the cooled solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-